1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline
Description
1-[4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline is a structurally complex compound featuring a 1,3,5-triazine core substituted with two distinct bicyclic moieties: a 3,4-dihydroquinoline group at the 4-position and a 4-methylpiperazine group at the 6-position. Additionally, a 1,2,3,4-tetrahydroquinoline unit is appended to the triazine ring, contributing to its three-dimensional complexity .
The 4-methylpiperazine group improves solubility and may influence pharmacokinetic properties, while the dihydro- and tetrahydroquinoline moieties provide rigidity and aromatic stacking capabilities .
Synthetic routes for analogous compounds (e.g., tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate) involve reductive amination and nucleophilic substitution on triazine precursors, as described in and .
Properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7/c1-30-16-18-31(19-17-30)24-27-25(32-14-6-10-20-8-2-4-12-22(20)32)29-26(28-24)33-15-7-11-21-9-3-5-13-23(21)33/h2-5,8-9,12-13H,6-7,10-11,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNINATYKDUNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Cyclization Reactions: The formation of the quinoline and tetrahydroquinoline rings through cyclization reactions involving appropriate starting materials.
Substitution Reactions: Introduction of the piperazine and triazine moieties through nucleophilic substitution reactions.
Coupling Reactions: Final assembly of the compound through coupling reactions that link the different moieties together.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Scientific Research Applications
1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- The target compound’s 1,3,5-triazine core distinguishes it from piperidine- or quinoline-centric analogs (e.g., compound 59) .
- Unlike ’s triazinone derivative (compound 21), the target lacks a ketone group but shares the 4-methylpiperazine substituent, which may enhance bioavailability .
Key Observations :
Key Observations :
Biological Activity
The compound 1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Structure and Properties
The compound's structure consists of a triazin core substituted with dihydroquinoline and methylpiperazine moieties. This unique arrangement may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Studies have shown that derivatives of tetrahydroquinoline can act as selective inhibitors of nNOS. These inhibitors are being explored for their potential in treating neurological disorders such as neuropathic pain .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity comparable to standard anti-inflammatory drugs like ibuprofen .
Study 1: nNOS Inhibition
A study focused on the synthesis of tetrahydroquinoline derivatives found that certain compounds displayed high potency as nNOS inhibitors. For instance, compound (S)-35 was effective in reversing thermal hyperalgesia in animal models at a dosage of 30 mg/kg .
Study 2: Antimicrobial Evaluation
In another investigation, related compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed to prepare derivatives of this triazine-tetrahydroquinoline hybrid compound?
The synthesis typically involves multi-step nucleophilic substitutions on the 1,3,5-triazine core. For example:
- Step 1: React 1,2,3,4-tetrahydroquinoline derivatives (e.g., compound 54 ) with tert-butyl 4-oxopiperidine-1-carboxylate (56 ) using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid as a reducing system to form intermediates like 59 .
- Step 2: Introduce substituents (e.g., 4-methylpiperazine) via nucleophilic displacement of chloro or bromo groups on the triazine ring under reflux in polar aprotic solvents (e.g., DMF) .
- Purification: Column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH) is standard, yielding products with >95% HPLC purity .
Q. How is structural validation performed for intermediates and final compounds?
- ¹H NMR: Key signals include aromatic protons (δ 6.5–7.5 ppm), piperazine/methylpiperazine N–CH₃ (δ 2.2–3.1 ppm), and tetrahydroquinoline CH₂ groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, compound 58 (C₁₅H₂₁N₃) shows m/z 268.2 .
- HPLC: Purity >95% is required for biological testing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging substitutions on the triazine core?
- Solvent selection: Use DMF for polar intermediates to enhance nucleophilicity.
- Temperature control: Maintain 80–100°C to balance reactivity and side-product formation .
- Catalysis: Additives like DIEA (diisopropylethylamine) improve substitution efficiency in sterically hindered reactions .
- Case study: Compound 51 (yield: 15%) required iterative optimization of stoichiometry and reaction time due to fluorine-induced electronic effects .
Q. What methods are used to evaluate nitric oxide synthase (NOS) inhibitory activity of these compounds?
- Enzyme assays: Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are incubated with L-arginine and cofactors (NADPH, Ca²⁺).
- Radiolabeled [³H]L-arginine: Quantify conversion to [³H]L-citrulline to determine IC₅₀ values .
- Data interpretation: Compare inhibition potency (e.g., compound 68 showed IC₅₀ = 0.12 μM for iNOS vs. 8.3 μM for eNOS, indicating isoform selectivity) .
Q. How can structural modifications resolve contradictions in activity data across derivatives?
- SAR analysis: For example, replacing 4-methylpiperazine with pyrrolidine (compound 71 ) reduced NOS inhibition by 40%, suggesting steric bulk at the triazine 6-position is critical .
- Electron-withdrawing groups: Fluorine substitution (e.g., compound 48 ) improved metabolic stability but reduced solubility, requiring formulation adjustments .
Methodological Recommendations
- Reaction troubleshooting: Monitor intermediates via TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) to identify byproducts early .
- Biological assays: Include L-NAME (a known NOS inhibitor) as a positive control to validate assay conditions .
- Computational modeling: Use docking studies (e.g., AutoDock Vina) to predict binding modes to NOS isoforms and guide SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
